![molecular formula C13H19FN2O2S B7587078 1-[1-(2-fluorophenyl)sulfonylpiperidin-3-yl]-N-methylmethanamine](/img/structure/B7587078.png)
1-[1-(2-fluorophenyl)sulfonylpiperidin-3-yl]-N-methylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(2-fluorophenyl)sulfonylpiperidin-3-yl]-N-methylmethanamine, also known as FP-MDMB-4en-PINACA, is a synthetic cannabinoid that has gained increasing attention in recent years due to its potential use in scientific research.
Wirkmechanismus
1-[1-(2-fluorophenyl)sulfonylpiperidin-3-yl]-N-methylmethanaminePINACA acts as a potent agonist of the cannabinoid receptor CB1 with a Ki value of 0.09 nM. It also exhibits high affinity for the CB2 receptor with a Ki value of 1.7 nM. The activation of these receptors leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, activation of mitogen-activated protein kinase, and modulation of ion channels. These effects ultimately lead to the release of neurotransmitters and the modulation of synaptic plasticity.
Biochemical and Physiological Effects:
1-[1-(2-fluorophenyl)sulfonylpiperidin-3-yl]-N-methylmethanaminePINACA has been shown to induce a range of physiological and biochemical effects, including hypothermia, catalepsy, analgesia, and sedation. It also modulates the release of neurotransmitters such as dopamine, glutamate, and GABA. The exact mechanisms underlying these effects are still not fully understood and require further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[1-(2-fluorophenyl)sulfonylpiperidin-3-yl]-N-methylmethanaminePINACA in lab experiments is its high potency and selectivity for the CB1 receptor, which allows for precise modulation of the endocannabinoid system. However, its high potency also presents a challenge in terms of dosing and safety considerations. Additionally, the lack of long-term safety data for 1-[1-(2-fluorophenyl)sulfonylpiperidin-3-yl]-N-methylmethanaminePINACA raises concerns about its potential toxicity and adverse effects.
Zukünftige Richtungen
Future research on 1-[1-(2-fluorophenyl)sulfonylpiperidin-3-yl]-N-methylmethanaminePINACA should focus on elucidating its mechanisms of action and identifying its potential therapeutic applications. This includes investigating its effects on various neurological and psychiatric disorders such as anxiety, depression, and addiction. Additionally, further studies are needed to determine the safety profile of 1-[1-(2-fluorophenyl)sulfonylpiperidin-3-yl]-N-methylmethanaminePINACA and its potential for abuse. Finally, the development of new synthetic cannabinoids with improved safety and efficacy profiles should be pursued.
Synthesemethoden
1-[1-(2-fluorophenyl)sulfonylpiperidin-3-yl]-N-methylmethanaminePINACA is synthesized through a multistep process involving the reaction of 1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid with piperidine and sulfonyl chloride. The resulting compound is then subjected to N-methylation using formaldehyde and sodium cyanoborohydride. The final product is a white crystalline powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
1-[1-(2-fluorophenyl)sulfonylpiperidin-3-yl]-N-methylmethanaminePINACA has potential use in scientific research as a tool to study the endocannabinoid system and its role in various physiological and pathological processes. It can be used to investigate the effects of cannabinoid receptor activation on neurotransmitter release, synaptic plasticity, and behavior. Additionally, 1-[1-(2-fluorophenyl)sulfonylpiperidin-3-yl]-N-methylmethanaminePINACA can be used to develop new therapeutic agents for the treatment of neurological and psychiatric disorders.
Eigenschaften
IUPAC Name |
1-[1-(2-fluorophenyl)sulfonylpiperidin-3-yl]-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O2S/c1-15-9-11-5-4-8-16(10-11)19(17,18)13-7-3-2-6-12(13)14/h2-3,6-7,11,15H,4-5,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQQIDWAVLCRDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCN(C1)S(=O)(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2-fluorophenyl)sulfonylpiperidin-3-yl]-N-methylmethanamine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.